rac Desisopropyl Tolterodine-d7
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Overview
Description
rac Desisopropyl Tolterodine-d7: is a deuterium-labeled compound used primarily in scientific research. It is a labeled impurity of Tolterodine, which is a medication used to treat smooth muscle hyperactivity, such as overactive bladder . The molecular formula of this compound is C19H18D7NO, and it has a molecular weight of 290.45 .
Preparation Methods
The synthesis of rac Desisopropyl Tolterodine-d7 involves the incorporation of deuterium atoms into the Tolterodine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
rac Desisopropyl Tolterodine-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac Desisopropyl Tolterodine-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Tolterodine and its metabolites.
Biology: It is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolterodine.
Industry: It is used in the development and quality control of pharmaceutical products containing Tolterodine
Mechanism of Action
rac Desisopropyl Tolterodine-d7, like Tolterodine, acts as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The primary molecular targets are the M2 and M3 subtypes of muscarinic receptors .
Comparison with Similar Compounds
rac Desisopropyl Tolterodine-d7 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Similar compounds include:
rac Desisopropyl Tolterodine Methyl Ether-d7: A labeled impurity of Tolterodine used in similar research applications.
rac 5-Carboxy Desisopropyl Tolterodine-d7: Another labeled impurity of Tolterodine used in metabolic studies.
Properties
IUPAC Name |
2-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/i1D3,2D3,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYUIYTJCFQJD-HSNISVEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747539 |
Source
|
Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-20-1 |
Source
|
Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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